molecular formula C28H21Cl3O9 B13654993 1-O-Acetyl-2,3,5,tri-O-(p-chlorobenzoyl)-beta-D-ribofuranose

1-O-Acetyl-2,3,5,tri-O-(p-chlorobenzoyl)-beta-D-ribofuranose

Cat. No.: B13654993
M. Wt: 607.8 g/mol
InChI Key: PWENFUAUZHQOQD-UHFFFAOYSA-N
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Description

[(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate is a complex organic compound characterized by its multiple acetyloxy and chlorobenzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Protection of Hydroxyl Groups: Initial steps may involve protecting hydroxyl groups using acetic anhydride to form acetyloxy groups.

    Formation of Chlorobenzoyloxy Groups:

    Cyclization: The formation of the oxolan ring structure is a critical step, often involving cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor desired reaction pathways.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester bonds to yield the corresponding acids and alcohols.

    Reduction: Reducing the chlorobenzoyloxy groups to form simpler benzoyl derivatives.

    Substitution: Substituting the chlorine atoms with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases.

    Reduction: Commonly involves reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Often requires nucleophilic reagents and may be facilitated by catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield 4-chlorobenzoic acid and corresponding alcohols, while reduction can produce benzoyl derivatives.

Scientific Research Applications

[(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interactions: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

[(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

[5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Cl3O9/c1-15(32)37-28-24(40-27(35)18-6-12-21(31)13-7-18)23(39-26(34)17-4-10-20(30)11-5-17)22(38-28)14-36-25(33)16-2-8-19(29)9-3-16/h2-13,22-24,28H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWENFUAUZHQOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21Cl3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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